what are the properties of 4,4'-Azoxyanisole
what are the properties of 4,4'-Azoxyanisole
An In-Depth Technical Guide to 4,4'-Azoxyanisole (p-Azoxyanisole)
Introduction
4,4'-Azoxyanisole, commonly known as para-azoxyanisole (PAA), is an organic compound with the chemical formula C₁₄H₁₄N₂O₃.[1] In its solid state, it appears as a bright yellow crystalline powder or yellow monoclinic needles.[2][3][4] PAA holds a significant place in the history of materials science as one of the first and most widely studied thermotropic liquid crystals.[1] Its readily accessible nematic phase over a well-defined temperature range has established it as a model compound for investigating the fundamental principles of liquid crystal behavior, including phase transitions and the influence of external fields.[1][5]
This guide provides a comprehensive overview of the core properties of 4,4'-Azoxyanisole, focusing on its physicochemical characteristics, liquid crystalline behavior, synthesis, and characterization. The information is curated to support researchers and professionals in leveraging this foundational material for advanced applications and fundamental studies.
Core Physicochemical Properties
4,4'-Azoxyanisole is an aromatic organic compound characterized by a central azoxy bridge connecting two anisole moieties.[2] Its molecular structure gives rise to the anisotropic properties that are fundamental to its liquid crystalline nature.
General and Structural Properties
A summary of the key identification and structural properties of PAA is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-Methoxy-4-[(4-methoxyphenyl)-NNO-azoxy]benzene | [1] |
| Synonyms | p-Azoxyanisole, PAA, 4,4'-Dimethoxyazoxybenzene | [3][6][7] |
| CAS Number | 1562-94-3 | |
| Molecular Formula | C₁₄H₁₄N₂O₃ | [2] |
| Molecular Weight | 258.27 g/mol | [8] |
| Appearance | Bright yellow crystalline powder or needles | [2][3][4] |
| SMILES | COc1ccc(cc1)\N=c2ccc(OC)cc2 | |
| InChI Key | KAEZRSFWWCTVNP-NXVVXOECSA-N |
Thermal and Solubility Properties
The thermal properties of PAA are central to its identity as a liquid crystal. It exhibits distinct phase transitions upon heating. It is insoluble in water but soluble in some organic solvents.[2][4]
| Property | Value | Source(s) |
| Melting Point (Solid to Nematic) | ~118 °C (244.4 °F; 391.1 K) | [1][9] |
| Clearing Point (Nematic to Isotropic) | ~134-136 °C (273.2-276.8 °F; 407.1-409.1 K) | [1][9] |
| Boiling Point | 417.9 °C (784.2 °F; 691.0 K) at 760 mmHg (rough estimate) | [1] |
| Density | 1.14 g/cm³ | [1][10] |
| Water Solubility | Insoluble (<1 mg/mL at 21.5 °C) | [2] |
| Flash Point | 206.6 °C (403.9 °F; 479.8 K) | [1] |
The Nematic Liquid Crystal Phase
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[9] PAA is a classic example of a thermotropic liquid crystal, meaning its liquid crystal phases are induced by changes in temperature. Specifically, it forms a nematic phase.
In the nematic phase, the rod-like PAA molecules lose the positional order characteristic of a solid but maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[11] This anisotropy in molecular arrangement leads to anisotropic material properties, such as its optical and dielectric behavior. The nematic phase of PAA is easily influenced by external magnetic or electric fields, a property that was foundational to the development of liquid crystal displays (LCDs).[5]
Phase Transitions
The transitions between the solid, nematic, and isotropic liquid phases are fundamental characteristics of PAA. These are first-order phase transitions, associated with a latent heat.
-
Solid-to-Nematic Transition: Occurs at approximately 118 °C. At this temperature, the crystalline lattice breaks down, but the molecules retain their parallel orientation.[1][9]
-
Nematic-to-Isotropic Transition (Clearing Point): Occurs at approximately 134-136 °C. At this point, the orientational order is lost, and the material becomes a true isotropic liquid, appearing transparent.[1][9]
The diagram below illustrates the sequence of phase transitions as solid PAA is heated.
Caption: Phase transitions of 4,4'-Azoxyanisole upon heating.
Thermodynamic Data
The phase transitions of PAA have been extensively studied using techniques like Differential Scanning Calorimetry (DSC).[9] The analysis of these transitions provides critical thermodynamic data.
| Transition | Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |
| Solid → Nematic | ~117.6 °C | Data varies by source | Data varies by source |
| Nematic → Isotropic | ~133.9 °C | Data varies by source | Data varies by source |
| Note: Precise thermodynamic values can vary based on purity and experimental conditions. The temperatures are based on specific heat analysis.[12] |
Synthesis and Characterization
While 4,4'-Azoxyanisole is commercially available, understanding its synthesis is valuable for researchers needing to produce derivatives or isotopically labeled versions.
Synthesis Workflow
A common laboratory synthesis involves the reduction of 4-nitroanisole. The workflow is conceptually straightforward, involving reduction followed by oxidation.
Caption: Conceptual workflow for the synthesis of PAA.
Experimental Protocol: Synthesis and Purification
The following is an illustrative protocol. Causality: The choice of a mild reducing agent like glucose in a basic solution allows for the partial reduction of the nitro group to form the azoxy linkage, avoiding complete reduction to the azo or amine compound.
Synthesis
-
Dissolve Reactant: Dissolve 4-nitroanisole in an appropriate solvent, such as ethanol.
-
Prepare Reducing Solution: Prepare an aqueous solution of a reducing agent (e.g., glucose) and a base (e.g., sodium hydroxide).
-
Reaction: Slowly add the reducing solution to the 4-nitroanisole solution while stirring vigorously. Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the color change.
-
Isolation: After the reaction is complete, cool the mixture. The crude 4,4'-Azoxyanisole will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash it with water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting material.
Purification: Recrystallization Trustworthiness: Recrystallization is a self-validating purification method. The formation of well-defined crystals from a saturated solution inherently excludes impurities, as they do not fit into the growing crystal lattice. The melting point of the purified product serves as a direct measure of purity.
-
Select Solvent: Choose a suitable solvent in which PAA is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol or acetic acid).[2]
-
Dissolution: Dissolve the crude PAA in a minimum amount of the hot solvent to create a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.
Characterization Protocol: Differential Scanning Calorimetry (DSC)
DSC is a primary technique for verifying the thermal transitions of PAA.[9]
Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of purified PAA into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first transition (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point above the final transition (e.g., 150 °C).
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: Analyze the resulting heat flow vs. temperature curve. The endothermic peaks on the heating scan correspond to the solid-nematic and nematic-isotropic phase transitions. The peak temperatures and integrated peak areas provide the transition temperatures and enthalpies, respectively.
Caption: Experimental workflow for DSC analysis of PAA.
Applications
While modern display technologies have largely moved to more advanced liquid crystal mixtures, 4,4'-Azoxyanisole remains a vital compound for:
-
Fundamental Research: It serves as a canonical model for studying the physics of nematic liquid crystals, including phase transition theory, director field dynamics, and the effects of confinement.[12][13][14]
-
Education: Its ease of preparation and well-defined transitions make it an excellent material for undergraduate and graduate laboratory experiments demonstrating liquid crystal phenomena.
-
Precursor Material: It is used in the synthesis of other organic compounds and dyes.[2]
Safety and Handling
4,4'-Azoxyanisole is a chemical that must be handled with appropriate safety precautions. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[3]
| Safety Aspect | Guideline | Source(s) |
| Hazards | Harmful (Xn), Flammable Solid (F) | [3][6] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat, dust mask | [3] |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Keep away from ignition sources. | [3][15] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [6][15] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids | [3][4] |
| Decomposition Products | Hazardous decomposition under fire conditions includes nitrogen oxides, carbon monoxide, and carbon dioxide. | [3][15] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. | [3] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes. | [3] |
Conclusion
4,4'-Azoxyanisole, despite being one of the first liquid crystals discovered, continues to be a substance of significant scientific interest. Its well-characterized nematic phase and clear thermal transitions provide an invaluable model system for exploring the complex and fascinating world of soft matter. For researchers in materials science, physics, and chemistry, a thorough understanding of PAA's properties is foundational for both educational purposes and advanced research into liquid crystalline materials.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4' -Azoxyanisole. Retrieved from [Link]
-
W. R. Franklin. (1971). Small Angle X-Ray Studies of Liquid-Crystal Phase Transitions I. p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 7(1-4), 25-36. Retrieved from [Link]
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Chemdad. (n.d.). 4,4'-AZOXYANISOLE. Retrieved from [Link]
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ChemBK. (n.d.). 4,4'-Azoxyanisole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxyazoxybenzene. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Azoxyanisole. Retrieved from [Link]
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Williams, R. (1969). Optical-Rotatory Power and Linear Electro-optic Effect in Nematic Liquid Crystals of p-Azoxyanisole. The Journal of Chemical Physics, 50(3), 1324-1332. Retrieved from [Link]
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NIST. (n.d.). Diazene, bis(4-methoxyphenyl)-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]
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Taylor & Francis Online. (2007). Thermotropic Liquid Crystals IV. Anomalous Melting Behavior of Nematogenic Azobenzene Derivatives. Molecular Crystals and Liquid Crystals, 17(3), 271-277. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
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M. Z. Jin, et al. (2002). Analysis of the specific heat of p-azoxyanisole (PAA) near the phase transitions. Journal of Thermal Analysis and Calorimetry, 69, 747-754. Retrieved from [Link]
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Wikipedia. (n.d.). para-Azoxyanisole. Retrieved from [Link]
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Taylor & Francis Online. (2010). Interpretation of Thermodynamic Derivatives Near the Liquid Crystal Phase Transition in p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 10(1-2), 1-10. Retrieved from [Link]
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Kim, D. (n.d.). Phase transitions in liquid crystals. Retrieved from [Link]
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